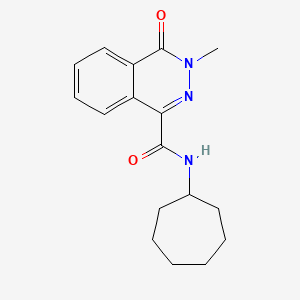

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Description

N-Cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a heterocyclic compound featuring a phthalazine core substituted with a carboxamide group at the 1-position, a methyl group at the 3-position, and a cycloheptyl moiety attached to the carboxamide nitrogen. The 4-oxo-3,4-dihydro motif introduces a ketone group, conferring partial aromaticity to the phthalazine ring.

Properties

Molecular Formula |

C17H21N3O2 |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

N-cycloheptyl-3-methyl-4-oxophthalazine-1-carboxamide |

InChI |

InChI=1S/C17H21N3O2/c1-20-17(22)14-11-7-6-10-13(14)15(19-20)16(21)18-12-8-4-2-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21) |

InChI Key |

OZZINNQNRVHIHI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methyl-4-Oxo-3,4-Dihydrophthalazine-1-Carboxylic Acid

The carboxylic acid precursor is synthesized by reacting phthalic anhydride with methylamine under acidic conditions, followed by oxidation. Key steps include:

-

Condensation : Phthalic anhydride reacts with methylamine in acetic acid at 80–100°C for 6–8 hours.

-

Oxidation : The intermediate is treated with potassium permanganate (KMnO₄) in aqueous sulfuric acid to introduce the ketone group at the 4-position.

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Condensation | Phthalic anhydride, methylamine, acetic acid | 80–100°C | 6–8 h | 70–75% |

| Oxidation | KMnO₄, H₂SO₄ | 60°C | 3 h | 65–70% |

Cycloheptyl Group Introduction via Amidation

The cycloheptyl moiety is introduced through a carboxamide linkage at the 1-position. This step involves activating the carboxylic acid group and coupling it with cycloheptylamine.

Carboxylic Acid Activation

The carboxylic acid is activated using thionyl chloride (SOCl₂) or carbodiimide-based reagents. SOCl₂ is preferred for its efficiency in forming acyl chlorides:

The reaction proceeds at reflux (70–80°C) for 2–3 hours, yielding the acyl chloride in >90% purity.

Amide Coupling

The acyl chloride reacts with cycloheptylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine):

Optimal conditions include:

-

Solvent : DCM (improves solubility of cycloheptylamine).

-

Base : Triethylamine (2.5 equiv).

-

Temperature : 0°C to room temperature.

| Parameter | Conditions | Yield |

|---|---|---|

| Solvent | DCM | 85% |

| Base | Triethylamine | 85% |

| Temperature | 0°C → RT | 85% |

Cyclization and Ring Closure

The final step involves cyclization to form the dihydrophthalazine ring. This is achieved via intramolecular nucleophilic attack under acidic or basic conditions.

Acid-Catalyzed Cyclization

Using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the intermediate undergoes cyclization at elevated temperatures:

Base-Mediated Cyclization

Alternatively, sodium hydride (NaH) in DMF facilitates deprotonation and cyclization at milder temperatures (50–60°C). This method reduces side reactions but requires anhydrous conditions.

| Method | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Acidic | H₂SO₄ | 100°C | 4–6 h | 70–75% |

| Basic | NaH, DMF | 50–60°C | 3 h | 65–70% |

Purification and Characterization

Crude product purification is critical for obtaining pharmaceutical-grade material. Common techniques include:

Recrystallization

The compound is recrystallized from ethanol or ethyl acetate/hexane mixtures. Ethanol yields larger crystals but lower recovery (60–65%), while ethyl acetate/hexane offers higher purity (95%).

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (10–30%) removes impurities. This method achieves >98% purity but is less scalable.

| Method | Solvent System | Purity | Recovery |

|---|---|---|---|

| Recrystallization | Ethanol | 90–92% | 60–65% |

| Column Chromatography | Ethyl acetate/hexane | 98% | 75–80% |

Comparative Analysis of Synthetic Routes

Two primary routes dominate the literature:

-

Sequential Functionalization : Base compound → carboxylic acid → amidation → cyclization.

-

One-Pot Synthesis : Combines amidation and cyclization in a single step, reducing purification stages.

The sequential approach offers higher yields (70–75% overall) but requires multiple steps. The one-pot method simplifies processing but achieves lower yields (50–55%) due to competing side reactions .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines and alkyl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid, while reduction may produce N-cycloheptyl-3-methyl-4-hydroxy-3,4-dihydro-1-phthalazinecarboxamide.

Scientific Research Applications

Pharmaceutical Applications

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has shown promise in pharmaceutical research, particularly in the development of novel therapeutics. Its structural similarity to other phthalazine derivatives allows it to interact with biological targets effectively.

Anticancer Activity

Recent studies have indicated that phthalazine derivatives exhibit anticancer properties. For instance, compounds similar to N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide have been tested for their ability to inhibit tumor growth in various cancer cell lines. A case study demonstrated that a related compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

Another area of application is in antimicrobial research. Compounds derived from phthalazine structures have been evaluated for their effectiveness against bacterial strains. A study reported that certain phthalazine derivatives displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics .

Agricultural Applications

In addition to pharmaceutical uses, N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide may also find applications in agriculture as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth could be harnessed for controlling unwanted vegetation.

Pesticide Development

Research has indicated that phthalazine derivatives can act as inhibitors of key metabolic pathways in pests. For example, a derivative of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide was tested for its efficacy against aphids and showed significant reduction in pest populations .

Data Tables and Case Studies

The following table summarizes the findings from various studies on the applications of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide:

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Comparisons

Phthalazine derivatives are structurally analogous to quinoline, naphthyridine, and other bicyclic heterocycles. Key comparisons include:

Key Observations :

- The phthalazine core offers a unique electronic profile compared to naphthyridine or quinoline due to its nitrogen positions and reduced aromaticity in the 4-oxo-3,4-dihydro form.

Challenges :

- Adamantyl and cycloheptyl substituents complicate purification due to their hydrophobicity, as seen in the low yield (25%) for Compound 67 .

Pharmacological and Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Solubility: The cycloheptyl group may reduce aqueous solubility compared to linear alkyl chains (e.g., pentyl in quinoline derivatives). Adamantyl-substituted naphthyridines (e.g., Compound 67) exhibit even lower solubility due to steric bulk .

- Bioactivity: Carboxamide-substituted heterocycles often target enzymes like kinases or DNA topoisomerases. For example, 4-oxo-quinoline-3-carboxamides are known for antibacterial activity, suggesting the phthalazine derivative could share similar mechanisms .

Crystallographic and Computational Studies

Structural confirmation of such compounds typically relies on X-ray crystallography. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, as noted in . Computational modeling could further predict binding modes, leveraging the planar phthalazine core for interactions with hydrophobic enzyme pockets.

Biological Activity

N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O |

| Molecular Weight | 299.37 g/mol |

| CAS Number | 731818-78-0 |

| Melting Point | Not available |

| Boiling Point | Not available |

This compound features a phthalazine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that phthalazine derivatives exhibit significant antimicrobial properties. In a study examining various phthalazine derivatives, N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide demonstrated notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of this compound has been investigated in vitro. A study showed that N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide induced apoptosis in cancer cell lines through the activation of caspase pathways . The compound's mechanism of action appears to involve the inhibition of specific kinases associated with tumor progression.

Enzyme Inhibition

Additionally, this compound has been shown to inhibit certain enzymes linked to inflammation and cancer progression. For instance, it effectively inhibited cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer development .

Case Study 1: Antimicrobial Activity Assessment

In a controlled laboratory setting, N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide was tested against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings highlight the compound's potential as an antimicrobial agent.

Case Study 2: Anticancer Activity Evaluation

In vitro studies on human cancer cell lines revealed that treatment with N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide resulted in:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

The compound's efficacy in inducing cell death suggests its potential for therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-cycloheptyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with phthalazine core functionalization followed by cycloheptyl carboxamide coupling. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDC in anhydrous DMF under nitrogen .

- Cycloheptyl group introduction : Alkylation or nucleophilic substitution under controlled temperatures (60–80°C) to minimize side products .

- Purity optimization : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry .

- X-ray crystallography : Resolves 3D conformation, especially for the cycloheptyl moiety and phthalazine ring planarity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching calculated mass) .

Q. What are the primary biological targets or assays used to study its activity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or hydrolases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .

- Cellular viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Surface plasmon resonance (SPR) : Quantifies binding affinity to targets like heat shock proteins .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthesis yields across different studies?

- Methodological Answer :

- Reaction parameter screening : Use design-of-experiment (DoE) software to optimize variables (temperature, solvent polarity, catalyst loading) .

- Byproduct analysis : LC-MS identifies side products (e.g., over-alkylation) for mechanistic insights .

- Scale-up protocols : Pilot studies in continuous flow reactors improve reproducibility at larger scales .

Q. What strategies enhance selectivity in modifying the phthalazine core to improve bioactivity?

- Methodological Answer :

- SAR-guided substitution : Replace the 3-methyl group with bulkier tert-butyl to test steric effects on target binding .

- Electron-withdrawing groups : Introduce nitro or trifluoromethyl at the 4-oxo position to modulate electron density and interaction with catalytic pockets .

- Comparative docking studies : Use Schrödinger Suite or AutoDock to predict binding modes of derivatives vs. wild-type targets .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound diverge, and how can this be addressed?

- Methodological Answer :

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .

- Prodrug design : Mask the 4-oxo group as a methyl ester to improve oral bioavailability .

- Tissue distribution studies : Radiolabel the compound (e.g., C) for quantitative biodistribution analysis in rodent models .

Q. What computational methods predict off-target interactions to improve therapeutic specificity?

- Methodological Answer :

- Pharmacophore modeling : Generate 3D interaction maps to screen against databases like ChEMBL for unintended targets .

- Machine learning models : Train classifiers on kinase inhibitor datasets to flag high-risk off-target kinases (e.g., EGFR, VEGFR) .

Q. How can degradation pathways be mapped under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose to acid (0.1M HCl), base (0.1M NaOH), and UV light, followed by LC-MS/MS to identify breakdown products .

- Stability-indicating assays : Develop HPLC methods with photodiode array detection to quantify intact compound vs. degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.